

1-Benzylpyrrolidin-3-amine molecular formula and weight

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Compound of Interest

Compound Name: *1-Benzylpyrrolidin-3-amine*

Cat. No.: *B101318*

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An In-Depth Technical Guide to **1-Benzylpyrrolidin-3-amine**: Synthesis, Properties, and Applications

Introduction

1-Benzylpyrrolidin-3-amine is a pivotal chiral building block in the landscape of medicinal chemistry and pharmaceutical development.^[1] As a derivative of the pyrrolidine scaffold, one of the most frequently utilized five-membered nonaromatic nitrogen heterocycles in drug discovery, this compound offers a unique combination of structural features.^{[2][3]} Its three-dimensional architecture, conferred by the sp³-hybridized carbon atoms of the pyrrolidine ring, allows for a sophisticated exploration of pharmacophore space, which is critical for designing potent and selective therapeutic agents.^[3] This guide provides a comprehensive overview of **1-Benzylpyrrolidin-3-amine**, detailing its fundamental properties, synthesis strategies, key applications, and safety protocols for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

1-Benzylpyrrolidin-3-amine is a substituted pyrrolidine featuring a benzyl group attached to the ring's nitrogen atom and an amine group at the 3-position. This structure serves as a versatile intermediate for further chemical modifications. The compound is typically a clear, colorless to yellow liquid and is recognized by several synonyms, most commonly 1-Benzyl-3-pyrrolidinamine.^{[4][5]}

A summary of its core physicochemical properties is presented below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₆ N ₂	[4][5][6]
Molecular Weight	176.26 g/mol	[4][5][6]
CAS Number	18471-40-4	[4][7]
Appearance	Clear colorless to yellow liquid	[5]
Density	~1.024 g/mL at 25 °C	
Refractive Index	n _{20/D} ~1.547	[5]
IUPAC Name	1-benzylpyrrolidin-3-amine	[4]

Strategic Synthesis of 1-Benzylpyrrolidin-3-amine

The synthesis of **1-Benzylpyrrolidin-3-amine**, particularly its enantiomerically pure forms like (S)-(+)-1-Benzyl-3-aminopyrrolidine, is crucial for its application in stereoselective drug synthesis.^[1] Several strategic routes have been developed, with the choice depending on factors like starting material availability, cost, scalability, and desired stereochemical purity.^[1]

The primary synthetic strategies include:

- Chiral Pool Synthesis: This approach leverages readily available and inexpensive chiral molecules, such as L-aspartic acid or L-hydroxyproline, as the starting material to construct the chiral pyrrolidine core.^{[1][8]} While effective for achieving high stereochemical control, these pathways can involve multiple steps.^[1]
- Direct Benzylation: A straightforward method that involves attaching the benzyl group to a commercially available chiral precursor, such as (S)-3-aminopyrrolidine. This route is often high-yielding and direct, though the cost of the chiral starting material can be a significant factor.^[1]
- Reductive Amination: This common and versatile strategy introduces the amino group onto a prochiral ketone precursor, 1-benzyl-3-pyrrolidinone.^[1] The ketone itself is a stable and

accessible starting material. The amination can be achieved through asymmetric reduction or a classical reductive amination followed by chiral resolution to separate the desired enantiomer.[\[1\]](#)

Experimental Protocol: Synthesis via Reductive Amination

This protocol details the synthesis of **1-Benzylpyrrolidin-3-amine** from 1-Benzyl-3-pyrrolidinone, a widely adopted and illustrative method.

Objective: To synthesize **1-Benzylpyrrolidin-3-amine** through reductive amination of 1-Benzyl-3-pyrrolidinone.

Materials:

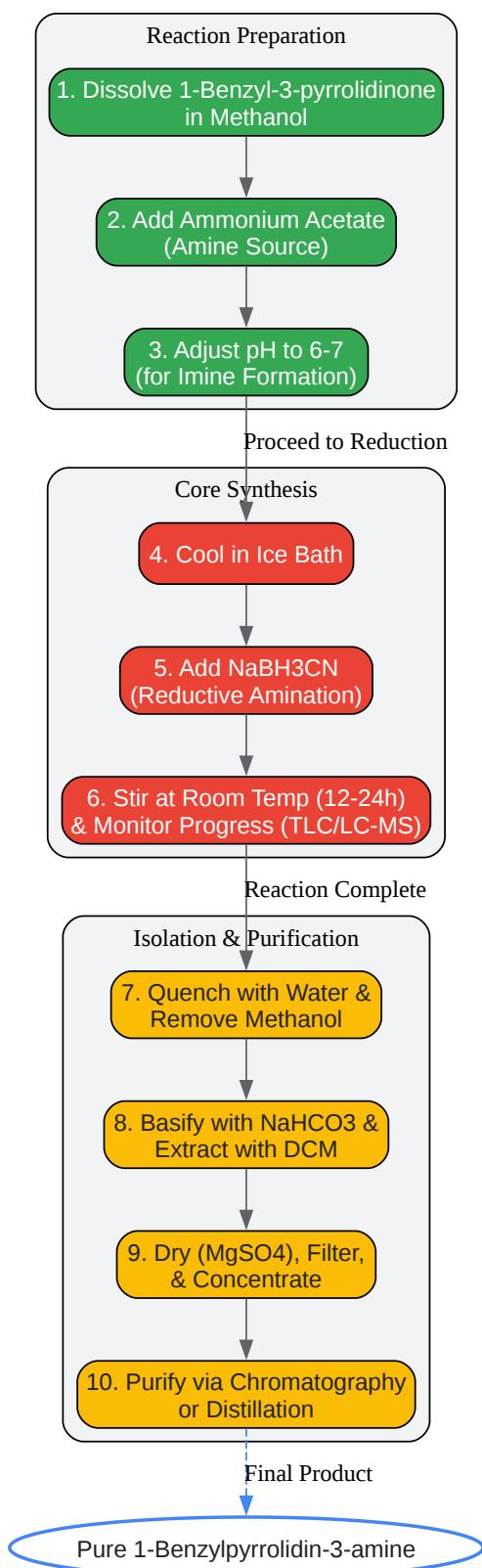
- 1-Benzyl-3-pyrrolidinone (CAS: 775-16-6)[\[9\]](#)[\[10\]](#)
- Ammonium acetate or ammonia source
- Sodium cyanoborohydride (NaBH_3CN) or another suitable reducing agent
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl) in ether (for salt formation, optional)

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Benzyl-3-pyrrolidinone (1 equivalent) in methanol.
- Amine Source Addition: Add an excess of ammonium acetate (e.g., 5-10 equivalents) to the solution. The ammonium acetate serves as the ammonia source for the formation of the

intermediate imine.

- pH Adjustment: Gently adjust the pH of the mixture to approximately 6-7 using glacial acetic acid. This pH range is optimal for imine formation without causing significant decomposition of the reactants.
- Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH_3CN) (approx. 1.5 equivalents) portion-wise. NaBH_3CN is a selective reducing agent that efficiently reduces the imine intermediate to the desired amine while being less reactive towards the ketone starting material at this pH.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup and Extraction:
 - Quench the reaction by slowly adding water.
 - Concentrate the mixture under reduced pressure to remove most of the methanol.
 - Add saturated aqueous sodium bicarbonate solution to basify the mixture ($\text{pH} > 9$).
 - Extract the aqueous layer multiple times with dichloromethane (DCM).
 - Combine the organic extracts.
- Drying and Purification:
 - Dry the combined organic layer over anhydrous magnesium sulfate (MgSO_4).
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
 - Purify the crude amine by silica gel column chromatography or distillation under reduced pressure to obtain pure **1-Benzylpyrrolidin-3-amine**.



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Caption: Workflow for the synthesis of **1-Benzylpyrrolidin-3-amine**.

Applications in Research and Drug Development

The unique structural characteristics of **1-Benzylpyrrolidin-3-amine** make it a valuable compound in several areas of research.

- Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of a wide array of pharmaceuticals.[11] Its chiral nature is essential for creating stereospecific drugs, where one enantiomer has the desired therapeutic effect while the other may be inactive or cause adverse effects.
- Neuroscience Research: The pyrrolidine scaffold is present in many biologically active compounds that target the central nervous system. Derivatives of **1-Benzylpyrrolidin-3-amine** are used to study neurotransmitter systems and have shown potential in modulating their activity, contributing to the development of treatments for neurological and psychiatric disorders like depression and anxiety.[11]
- Scaffold for Novel Therapeutics: In drug design, the ability of a molecule to cross the blood-brain barrier is often crucial for CNS-targeted therapies. The properties of the **1-Benzylpyrrolidin-3-amine** scaffold make it an attractive candidate for developing drugs aimed at central nervous system targets.[11]

Safety, Handling, and Storage

Due to its hazardous nature, proper handling of **1-Benzylpyrrolidin-3-amine** is imperative. It is classified as acutely toxic if swallowed, a skin irritant, and a serious eye irritant.[4] Some classifications also indicate it causes severe skin burns and eye damage and may cause respiratory irritation.[4][7]

GHS Hazard Statements:

- H301: Toxic if swallowed[4]
- H314: Causes severe skin burns and eye damage[7]
- H315: Causes skin irritation[4]
- H319: Causes serious eye irritation[4]

- H335: May cause respiratory irritation.[\[4\]](#)

Recommended Precautions:

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[7\]](#) Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[\[7\]](#) Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[\[7\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[7\]](#) It is recommended to store under an inert gas atmosphere (e.g., nitrogen or argon) at 2–8 °C to prevent degradation.[\[5\]](#)[\[7\]](#) Store locked up and away from incompatible materials.[\[7\]](#)
- First Aid: In case of contact, immediately flush skin or eyes with plenty of water for several minutes and seek immediate medical attention.[\[7\]](#) If inhaled, move the person to fresh air. If swallowed, rinse mouth but do NOT induce vomiting, and call a poison center or doctor immediately.[\[7\]](#)

Conclusion

1-Benzylpyrrolidin-3-amine stands out as a high-value chemical entity for synthetic and medicinal chemists. Its defined stereochemistry and versatile reactive sites provide a robust platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the ongoing quest for novel and more effective therapeutics. As drug discovery continues to trend towards greater molecular complexity and three-dimensionality, the importance of scaffolds like **1-Benzylpyrrolidin-3-amine** is set to grow even further.

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